2,3-Dimethoxy-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(6-11)10(13-3)9(7)12-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIKTQKJHRUMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435598 | |
| Record name | 2,3-Dimethoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75889-47-3 | |
| Record name | 2,3-Dimethoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 2,3 Dimethoxy 4 Methylbenzaldehyde
Aldehyde Group Reactivity
The aldehyde group is the most reactive site in the 2,3-dimethoxy-4-methylbenzaldehyde molecule, readily undergoing oxidation, reduction, and condensation reactions.
Oxidative Transformations to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,3-dimethoxy-4-methylbenzoic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not extensively detailed in readily available literature, the general principles of aldehyde oxidation are well-established and applicable.
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant and reaction conditions can influence the yield and purity of the resulting carboxylic acid.
Table 1: Representative Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |
| Chromic Acid (H₂CrO₄) | Acidic aqueous solution (Jones oxidation) |
| Silver Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |
Reductive Transformations to Benzyl (B1604629) Alcohols
The aldehyde group can be reduced to a primary alcohol, yielding (2,3-dimethoxy-4-methylphenyl)methanol. This reduction is typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, typically used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.netchemistrysteps.com Lithium aluminum hydride is a more powerful reducing agent and is used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. chemistrysteps.comgoogle.com
A related transformation, reductive amination, has been documented for the closely related 2,3-dimethoxybenzaldehyde (B126229). In a reported procedure, 2,3-dimethoxybenzaldehyde was reacted with methylamine (B109427) in ethanol, followed by catalytic hydrogenation over Raney nickel to produce N-methyl-2,3-dimethoxybenzylamine. orgsyn.org This demonstrates the aldehyde's susceptibility to reduction in the presence of a nucleophile, forming a C-N bond in the process.
Table 2: Common Reducing Agents for Aldehyde to Benzyl Alcohol Transformation
| Reducing Agent | Typical Solvents | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder, more selective, safer to handle |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | More powerful, less selective, reacts violently with protic solvents |
Condensation Reactions with Nitrogen Nucleophiles (e.g., Amine, Hydrazine)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack by nitrogen-containing compounds like primary amines and hydrazines.
The reaction with primary amines leads to the formation of an imine, commonly known as a Schiff base. This condensation reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The reaction is often catalyzed by acid or base and may require the removal of water to drive the equilibrium towards the product.
Similarly, this compound can react with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. nih.govresearchsquare.com These reactions are analogous to Schiff base formation and are useful for the characterization and derivatization of aldehydes. For instance, the condensation of various aldehydes with hydrazides is a common method for synthesizing hydrazone derivatives. nih.govtubitak.gov.tr
Table 3: Products of Condensation Reactions with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Product |
| Primary Amine (R-NH₂) | Schiff Base (Imine) |
| Hydrazine (H₂N-NH₂) | Hydrazone |
| Phenylhydrazine | Phenylhydrazone |
Corey-Fuchs Reaction Applications for Alkyne Homologation
The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of aldehydes to terminal alkynes. nih.govwikipedia.org This two-step process first involves the conversion of the aldehyde to a 1,1-dibromoalkene using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.comorganic-chemistry.orgsynarchive.com The resulting dibromoalkene is then treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi), to effect an elimination and a lithium-halogen exchange, ultimately yielding a lithium acetylide. nih.govalfa-chemistry.com Quenching this intermediate with water furnishes the terminal alkyne. alfa-chemistry.com
While a specific application of the Corey-Fuchs reaction to this compound is not explicitly detailed in the surveyed literature, the reaction is broadly applicable to a wide range of aldehydes. researchgate.netugm.ac.id The presence of the methoxy (B1213986) and methyl groups on the aromatic ring is not expected to interfere with this transformation. The general applicability of this reaction makes it a plausible method for converting this compound into 1-ethynyl-2,3-dimethoxy-4-methylbenzene.
Aromatic Ring and Methoxy Group Reactivity
The substituents on the benzene (B151609) ring influence its electronic properties and, consequently, its reactivity in various reactions.
Nucleophilic Aromatic Substitution Potential of Methoxy Groups
Nucleophilic aromatic substitution (SNA) of methoxy groups on an aromatic ring is generally challenging due to the poor leaving group ability of the methoxide (B1231860) anion. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. chemistrysteps.com The aldehyde group in this compound is electron-withdrawing; however, the methoxy and methyl groups are electron-donating. bartleby.comlibretexts.orglibretexts.org
The combined electronic effect of these substituents makes the aromatic ring of this compound not sufficiently activated for classical SNAr reactions under standard conditions. Studies on other substituted benzaldehydes have shown that even with activating groups, the reaction conditions can be demanding. researchgate.net For a concerted nucleophilic aromatic substitution (cSNAr) pathway, which does not strictly require strong activation, the reaction conditions are also specific and may not be readily applicable. nih.gov Therefore, the potential for nucleophilic aromatic substitution of the methoxy groups in this compound is considered low under typical laboratory conditions.
Steric and Electronic Influences on Reactivity due to Substitution Pattern
The reactivity of this compound is significantly governed by the interplay of steric and electronic effects stemming from its unique substitution pattern. The benzaldehyde (B42025) molecule is substituted with three groups: two methoxy groups (-OCH₃) at positions 2 and 3, and a methyl group (-CH₃) at position 4.
Electronic Influences: All three substituents are classified as electron-donating groups (EDGs). Their collective effect is to increase the electron density of the aromatic ring and influence the reactivity of the aldehyde functional group.
Methoxy Groups (-OCH₃): These groups exert a strong electron-donating effect through resonance (+R effect), where the lone pairs on the oxygen atom are delocalized into the benzene ring. They also have a weaker, electron-withdrawing inductive effect (-I effect) due to the high electronegativity of oxygen. The resonance effect is dominant, making the methoxy groups potent activating substituents.
Methyl Group (-CH₃): This group has a weaker electron-donating inductive effect (+I effect).
The combined electronic effect of two methoxy groups and one methyl group makes the aromatic ring highly electron-rich. This significantly deactivates the carbonyl carbon of the aldehyde group towards nucleophilic attack by increasing the electron density on it, rendering it less electrophilic compared to unsubstituted benzaldehyde.
Steric Influences: The methoxy group at the C-2 position (ortho to the aldehyde group) introduces considerable steric hindrance. This bulkiness physically obstructs the approach of nucleophiles to the carbonyl carbon. This steric effect, combined with the deactivating electronic effects, can lead to a marked decrease in reaction rates for many standard aldehyde reactions, such as additions and condensations.
The table below summarizes the individual contributions of each substituent.
| Substituent | Position | Electronic Effect | Steric Effect |
| Methoxy | C2 (ortho) | Strong +R, Weak -I (Net: Donating) | High |
| Methoxy | C3 (meta) | Strong +R, Weak -I (Net: Donating) | Low |
| Methyl | C4 (para) | Weak +I (Donating) | None (on aldehyde) |
Mechanistic Studies of Specific Chemical Transformations
Investigations of Electron-Donating Methoxy Group Effects on Reaction Pathways
The two electron-donating methoxy groups in this compound play a crucial role in directing reaction pathways and influencing the stability of intermediates and transition states. Their primary mechanistic influence is the pronounced increase in electron density at the carbonyl carbon, which fundamentally alters its electrophilic character.
In a typical nucleophilic addition to an aldehyde, the rate-determining step often involves the attack of a nucleophile on the electrophilic carbonyl carbon. The strong resonance-based electron donation from the methoxy groups at the ortho and meta positions (relative to the aldehyde) counteracts the electron-withdrawing nature of the carbonyl oxygen. This reduces the partial positive charge on the carbonyl carbon, making it a "softer" electrophile. Consequently, reaction pathways that rely on rapid nucleophilic attack are significantly disfavored or slowed.
Furthermore, these groups can influence the stability of any charged intermediates. For reactions that might proceed through a transition state with developing positive charge on the ring or the benzylic carbon, the electron-donating methoxy groups would provide substantial stabilization, potentially lowering the activation energy for such a pathway. However, for the majority of reactions involving the aldehyde function (e.g., condensation, addition), the dominant effect is the deactivation of the carbonyl group towards nucleophiles.
Mechanistic Probes in Catalytic Reactions (e.g., Cycloruthenated Intermediates)
Mechanistic studies of catalytic reactions often employ specific substrates to probe reaction pathways, for instance, through the formation of stable or characterizable intermediates like cyclometalated complexes. In the context of ruthenium catalysis, the formation of cycloruthenated intermediates is a common mechanistic step in C-H activation reactions. However, a review of scientific literature indicates a lack of specific studies where this compound has been used as a mechanistic probe to investigate catalytic cycles via the formation of cycloruthenated intermediates. Such studies tend to focus on substrates with specific directing groups and less sterically hindered C-H bonds that are amenable to cyclometalation.
Hammett Analysis in Aldol (B89426) and Nitroaldol Condensation Kinetics Studies
Hammett analysis is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reaction rates of aromatic compounds. By plotting the logarithm of the reaction rate constant (k) against the substituent constant (σ), a linear relationship is often observed, with the slope (ρ, rho) indicating the sensitivity of the reaction to electronic effects.
Aldol Condensation: A kinetic study of the aldol condensation between various para-substituted benzaldehydes and acetone (B3395972) revealed a positive ρ value of 0.78. acs.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, and decelerated by electron-donating groups. acs.org
To estimate the effect of the substitution pattern on this compound, the Hammett constants for each group can be considered.
| Substituent | Position | Hammett Constant (σ) |
| 2-Methoxy | ortho | - |
| 3-Methoxy | meta | +0.12 |
| 4-Methyl | para | -0.17 |
Note: The standard Hammett equation is less reliable for ortho substituents due to steric effects, so its σ value is often excluded from simple additive calculations.
The cumulative electronic effect from the meta-methoxy and para-methyl groups is electron-donating. This strong electron-donating character would predict that this compound undergoes aldol condensation at a significantly slower rate than unsubstituted benzaldehyde.
Nitroaldol Condensation (Henry Reaction): The Hammett analysis for the nitroaldol condensation is often more complex. Some studies show that the Hammett plot is not linear, but rather V-shaped. acs.org This indicates that both strong electron-donating groups (which stabilize the reaction intermediate) and strong electron-withdrawing groups (which increase the aldehyde's electrophilicity) can enhance the reaction rate, albeit through different mechanistic contributions. acs.org
Photoenolization and Biradical Formation Mechanisms
Photoenolization: The most common mechanism for photoenolization in aromatic aldehydes and ketones involves the intramolecular abstraction of a hydrogen atom from an ortho-alkyl substituent by the excited carbonyl group, proceeding via a 1,5-hydrogen transfer to form a photoenol. As the compound this compound does not possess an alkyl group at either of the ortho positions (C2 or C6), it cannot undergo this characteristic type of photoenolization. The C2 position is substituted by a methoxy group, and the C6 position is unsubstituted.
Biradical Formation: Biradical intermediates are common in the photochemical reactions of carbonyl compounds. While specific photochemical studies on this compound are not widely reported, its participation in intermolecular photoreactions would likely proceed through biradical mechanisms. For example, in the Paternò-Büchi reaction (a photochemical [2+2] cycloaddition between a carbonyl and an alkene), the excited triplet state of the aldehyde would react with the alkene to form a 1,4-biradical intermediate, which then cyclizes to form an oxetane. Similarly, intermolecular hydrogen abstraction from a suitable donor solvent upon irradiation would also generate a pair of radical species. The presence of electron-donating groups may influence the lifetime and subsequent reaction pathways of these biradical intermediates.
Derivatization Strategies for 2,3 Dimethoxy 4 Methylbenzaldehyde in Organic Synthesis
Imination and Schiff Base Formation for Targeted Functionalization
The reaction of 2,3-Dimethoxy-4-methylbenzaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netmdpi.com The formation of Schiff bases is a versatile method for introducing new functional groups and extending the molecular framework.
The reactivity of the aldehyde is influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the methoxy (B1213986) and methyl groups are electron-donating, which can modulate the electrophilicity of the carbonyl carbon. ncert.nic.in The general reaction for Schiff base formation is catalyzed by either acid or base and is often carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.netconicet.gov.ar
Schiff bases derived from substituted benzaldehydes are not merely synthetic intermediates but also exhibit a wide array of biological activities and are used in various applications, including as ligands in coordination chemistry. mdpi.comnih.gov The synthesis of these compounds can be achieved through various methods, including conventional heating, microwave irradiation, and ultrasonic conditions, each offering distinct advantages in terms of reaction time and yield. researchgate.net
Table 1: Examples of Schiff Base Synthesis from Substituted Benzaldehydes
| Aldehyde | Amine | Conditions | Product Type |
| 3,4-Dihydroxybenzaldehyde | Ethylenediamine | Condensation | Di-Schiff Base Ligand |
| 2,4-Dihydroxybenzaldehyde | Various amines | Reflux in ethanol | Imine |
| 3,4-Dimethoxybenzaldehyde (B141060) | p-Aminobenzoic acid | Supersonic speed gas impacting | Schiff Base |
This table provides examples of Schiff base formation from various benzaldehyde (B42025) derivatives, illustrating the versatility of this reaction.
Oxime Derivative Synthesis from Aldehyde Precursors
Oximes are another important class of derivatives obtained from aldehydes. The reaction of this compound with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, yields the corresponding aldoxime. asianpubs.orgnih.gov This reaction is a nucleophilic addition-elimination process, similar to imine formation. ncert.nic.in
The synthesis of oximes is a well-established method for the characterization and purification of carbonyl compounds due to their often crystalline nature. asianpubs.org Traditional methods for oxime synthesis often involve heating the reactants in solvents like methanol (B129727) or ethanol. asianpubs.org However, more environmentally friendly and efficient methods, such as grinding the reactants at room temperature, have been developed. These solvent-free approaches can lead to higher yields, shorter reaction times, and milder reaction conditions. asianpubs.orgnih.gov For instance, the use of catalysts like sodium carbonate or bismuth(III) oxide under grinding conditions has been shown to be effective for the oximation of a variety of aldehydes and ketones. asianpubs.orgnih.gov
Oximes themselves are versatile synthetic intermediates and can be converted into other functional groups, such as nitriles or amides via the Beckmann rearrangement. nih.gov
Table 2: Methods for Oxime Synthesis from Carbonyl Compounds
| Method | Reactants | Conditions | Key Advantages |
| Conventional Heating | Carbonyl compound, Hydroxylamine hydrochloride | Heating in solvent (e.g., ethanol, methanol) | Well-established procedure |
| Grinding (Na2CO3 catalyzed) | Aldehyde, Hydroxylamine hydrochloride, Sodium carbonate | Grinding at room temperature | Shorter reaction time, mild conditions |
| Grinding (Bi2O3 catalyzed) | Carbonyl compound, Hydroxylamine hydrochloride, Bismuth(III) oxide | Grinding at room temperature | Environmentally friendly, high yields |
This table summarizes different synthetic methodologies for the preparation of oximes from carbonyl precursors.
Analytical Derivatization Techniques for Compound Characterization
In analytical chemistry, derivatization is a crucial technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography-mass spectrometry (GC-MS). jfda-online.comspectroscopyonline.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, improve chromatographic separation, and enhance detection sensitivity. jfda-online.comspectroscopyonline.com
For aldehydes like this compound, derivatization is often necessary to improve their chromatographic behavior and to obtain more informative mass spectra. jfda-online.com Common derivatization strategies for aldehydes include oximation and acylation. gcms.cz
One widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net The reaction of an aldehyde with PFBHA forms a stable oxime derivative that is highly responsive to electron capture detection (ECD) in GC and produces characteristic mass spectra in MS analysis. researchgate.net This method allows for the sensitive and selective determination of trace amounts of aldehydes in various matrices. researchgate.net Other derivatization approaches may involve silylation, acylation, or alkylation to target specific functional groups and improve analytical performance. jfda-online.com The choice of derivatizing reagent depends on the analyte's structure and the analytical instrumentation being used. gcms.cz
Table 3: Common Derivatization Approaches for Aldehydes in GC-MS Analysis
| Derivatization Technique | Reagent Type | Purpose |
| Oximation | O-alkylhydroxylamines (e.g., PFBHA) | Increases volatility, enhances detector response (ECD) |
| Silylation | Silylating agents (e.g., BSTFA) | Replaces active hydrogens, increases volatility and stability |
| Acylation | Acylating agents (e.g., TFAA) | Forms stable derivatives, enhances volatility |
This table outlines common analytical derivatization techniques used for the analysis of aldehydes by GC-MS.
Role of 2,3 Dimethoxy 4 Methylbenzaldehyde As a Building Block in Complex Molecule Synthesis
Utilization in Natural Product Total Synthesis
The precise substitution pattern of methoxy (B1213986) and methyl groups on a benzaldehyde (B42025) ring is critical in the multi-step synthesis of natural products, where it dictates the reactivity and ultimate structure of the target molecule.
While the synthesis of Prunolactone A, a natural isocoumarin (B1212949) with a complex 6/6/6/6/6 spiropentacyclic skeleton, has been achieved, research indicates that the key aromatic building block for this process is an isomer of the subject compound. The synthesis of the Prunolactone A aglycon, Lemonomycinone amide, begins with 2,4-dimethoxy-3-methylbenzaldehyde (B1295677) nih.gov. This starting material is converted over a seven-step sequence into a fully substituted aryl aldehyde-derived imine, which is a crucial intermediate for constructing the final complex structure nih.gov.
Table 1: Initial Steps in the Synthesis of a Prunolactone A Precursor
| Step | Starting Material | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2,4-dimethoxy-3-methylbenzaldehyde | Multiple steps | Fully substituted aryl aldehyde-derived imine |
Azapodophyllotoxins are a class of compounds that are analogs of the potent antitumor agent podophyllotoxin. Their synthesis often involves multicomponent reactions that provide a straightforward route to these complex structures. A common synthetic strategy involves the condensation of three components: substituted anilines, tetronic acid, and various benzaldehydes nih.gov. This methodology allows for the creation of diverse analogs by varying the substitution pattern on the aniline (B41778) and benzaldehyde reactants nih.govnih.gov. While this general approach accommodates a wide range of substituted aldehydes, making 2,3-Dimethoxy-4-methylbenzaldehyde a plausible candidate for this reaction, specific examples detailing its use were not prominently featured in surveyed literature.
Lemonomycin is a potent antibiotic with a complex tetrahydroisoquinoline (THIQ) structure. In the total synthesis of its aglycon, lemonomycinone amide, a key strategic step involves building the substituted aromatic portion of the molecule. Research by Magnus and coworkers demonstrates a synthesis that begins not with this compound, but with its isomer, 2,4-dimethoxy-3-methylbenzaldehyde nih.gov. This compound serves as the foundational starting material to prepare a fully substituted aryl aldehyde-derived imine over seven steps, which is then used to construct the core isoquinoline (B145761) skeleton of the natural product nih.gov.
Herbertenediol (B1246120) is a sesquiterpene natural product. A formal total synthesis of (±)-herbertenediol has been successfully accomplished, highlighting a pathway to its dimers, mastigophorenes A–D. This synthesis starts from vanillin (B372448) and proceeds via another isomer of the subject compound, 2,3-dimethoxy-5-methylbenzaldehyde researchgate.net. This specific precursor is instrumental in forming the aromatic core of the herbertenediol structure. The synthesis employs key reactions like the Claisen rearrangement and ring-closing metathesis to construct the final complex cyclopentane (B165970) ring with its characteristic vicinal quaternary carbons researchgate.netresearchgate.net.
Table 2: Reported Isomeric Precursors in Natural Product Synthesis
| Target Natural Product | Precursor Mentioned in Literature | Reference |
|---|---|---|
| Prunolactone A | 2,4-dimethoxy-3-methylbenzaldehyde | nih.gov |
| Lemonomycin Aglycon | 2,4-dimethoxy-3-methylbenzaldehyde | nih.gov |
Contributions to Heterocyclic Compound Synthesis
Aromatic aldehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds through condensation and cyclization reactions.
Pyridothienopyrimidines are a class of fused heterocyclic compounds investigated for their potential biological activities. The synthesis of these molecules often involves the reaction of a 3-aminothieno[2,3-b]pyridine derivative with various reagents, including aromatic aldehydes, to construct the pyrimidine (B1678525) ring. While numerous substituted aldehydes (such as 4-methylbenzaldehyde (B123495) and 2,5-dimethoxybenzaldehyde) have been utilized in these syntheses to produce a library of derivatives, the specific use of this compound as a reactant was not explicitly detailed in the surveyed scientific literature.
Approaches to Isoquinoline Frameworks
The isoquinoline core is a prominent structural motif in many natural alkaloids and pharmacologically active compounds. The synthesis of this framework often involves the construction of the nitrogen-containing ring onto a pre-existing benzene (B151609) ring. This compound is an ideal starting component for such strategies, particularly in classic reactions like the Pictet-Spengler and Bischler-Napieralski reactions.
In the Pictet-Spengler reaction , a β-arylethylamine is condensed with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization. wikipedia.orgwikipedia.org When using this compound, it provides the carbon atom that will become C1 of the resulting tetrahydroisoquinoline ring. The electron-donating methoxy groups on the aldehyde's phenyl ring can influence the reactivity and properties of the final product. The general reaction proceeds as follows:
Imine Formation: A substituted β-phenylethylamine reacts with this compound to form a Schiff base (an imine).
Iminium Ion Generation: In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.
Intramolecular Cyclization: The electron-rich aromatic ring of the β-phenylethylamine attacks the iminium ion, closing the ring to form the tetrahydroisoquinoline skeleton. wikipedia.org
The Bischler-Napieralski reaction provides another route to isoquinoline derivatives, starting from a β-phenylethylamine which is first acylated and then cyclized using a dehydrating agent like phosphoryl chloride (POCl₃). wikipedia.org While this reaction doesn't use the aldehyde directly, this compound can be easily oxidized to the corresponding carboxylic acid (2,3-dimethoxy-4-methylbenzoic acid). This acid can then be used to acylate the β-phenylethylamine, forming the necessary amide precursor for the Bischler-Napieralski cyclization, which ultimately yields a 3,4-dihydroisoquinoline. wikipedia.org
| Reaction | Role of this compound | Key Reactant Partner | Initial Product Type |
| Pictet-Spengler | Provides C1 of the isoquinoline core | β-phenylethylamine | Tetrahydroisoquinoline |
| Bischler-Napieralski | Precursor to the acylating agent (via oxidation) | Acylated β-phenylethylamine | 3,4-Dihydroisoquinoline |
Formation of Nitrogen-Containing Carbo- and Heterocycles via Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. researchgate.net This approach aligns with the principles of green chemistry by reducing steps, solvent use, and waste. This compound, as a readily available aldehyde, is a key input for many multicomponent reactions (MCRs) that generate complex nitrogen-containing heterocycles. nih.govnih.gov
One of the most powerful MCRs is the Ugi four-component reaction (Ugi-4CR) . This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide product in a single step. beilstein-journals.orgnih.gov The aldehyde, in this case this compound, provides the carbon backbone for the resulting linear product.
The true power of using the Ugi reaction in a cascade sequence lies in "post-Ugi transformations." By choosing starting materials with additional reactive functional groups, the linear Ugi product can be designed to undergo a subsequent, spontaneous intramolecular cyclization. researchgate.netnih.gov For example, if the amine or carboxylic acid component contains a nucleophilic group (like a thiol or another amine), it can attack an electrophilic site on the Ugi product to form a heterocyclic ring, such as a diketopiperazine or other complex scaffolds. nih.govmdpi.com The specific substitution pattern of this compound becomes incorporated into the final heterocyclic system, influencing its three-dimensional structure and properties.
| Reaction Component | Example Compound | Function in Ugi-4CR |
| Aldehyde | This compound | Forms the initial iminium ion and provides the side chain at the α-carbon. |
| Amine | Benzylamine (B48309) | Provides the N-terminus of the resulting peptide-like structure. |
| Carboxylic Acid | Acetic Acid | Provides the acyl group. |
| Isocyanide | tert-Butyl isocyanide | Provides the C-terminus carboxamide group. |
Application in Stereospecific Quinone Derivative Synthesis
Quinones are a class of compounds that are widespread in nature and are involved in critical biological redox processes. nih.gov The synthesis of structurally precise, stereospecific quinone derivatives is a significant challenge in organic chemistry. While direct synthesis from this compound is not a standard procedure, its structural features make it a plausible precursor for substituted hydroquinones, which can then be readily oxidized to the corresponding quinones. researchgate.netacademie-sciences.fr
A potential synthetic pathway could involve:
Modification of the Aldehyde: The formyl group could be converted into a different functional group through reactions like Grignard addition or Wittig olefination. If a chiral reagent or catalyst is used in this step, a specific stereocenter can be introduced.
Oxidative Demethylation/Hydroxylation: The methoxy-substituted aromatic ring is a latent hydroquinone (B1673460). Treatment with strong oxidizing agents or specific demethylating reagents can convert one or both methoxy groups into hydroxyl groups. nih.gov
Oxidation to Quinone: The resulting substituted hydroquinone or catechol can be oxidized to the final quinone derivative using a mild oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or air. researchgate.netnih.gov
Achieving stereospecificity requires that the reactions used to build the side chain from the aldehyde group are conducted under stereocontrolled conditions, for example, by using chiral auxiliaries or asymmetric catalysts. This ensures that the final quinone product is obtained as a single enantiomer or diastereomer, which is often crucial for biological activity.
Role in Covalent Organic Framework (COF) Precursor Development (by analogy to related compounds)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. tcichemicals.com Their high surface area and tunable porosity make them promising materials for gas storage, catalysis, and electronics. cd-bioparticles.nettcichemicals.com
A very common and robust method for constructing COFs is through the formation of imine linkages by condensing multifunctional aldehydes with multifunctional amines. researchgate.netntu.edu.sg While this compound is a mono-aldehyde, it serves as an excellent model and potential building block by analogy to the di- and tri-aldehydes commonly used as "linkers" in COF synthesis. tcichemicals.comcd-bioparticles.net
For instance, related compounds like 2,5-dimethoxyterephthalaldehyde (B1268428) have been used to construct highly stable benzoxazole-linked COFs. rsc.org By analogy, this compound could be used in several ways:
As a Modulator: Mono-aldehydes like benzaldehyde have been shown to act as "modulators" in COF synthesis. They compete with the multifunctional linkers, slowing down the polymerization rate and allowing for the formation of more crystalline, well-ordered frameworks. rsc.org
As a Capping Agent: It could be used to cap the edges of a 2D COF sheet, controlling its size and modifying its surface properties.
The use of substituted aldehydes is a key strategy for fine-tuning the properties of COFs, and this compound represents a potential precursor for creating functionalized frameworks with tailored characteristics. rsc.org
Advanced Characterization and Computational Studies of 2,3 Dimethoxy 4 Methylbenzaldehyde and Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to the structural elucidation and characterization of 2,3-Dimethoxy-4-methylbenzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals correspond to the aldehyde proton, the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shift (δ) of the aldehyde proton is typically found significantly downfield. The aromatic protons exhibit shifts and coupling patterns determined by their position on the benzene (B151609) ring, while the methoxy and methyl protons appear as sharp singlets in the upfield region.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group shows a characteristic resonance at the far downfield end of the spectrum. The aromatic carbons, including those bonded to the methoxy groups and the methyl group, can be distinguished based on their electronic environments. The carbon atoms of the two methoxy groups and the single methyl group appear in the upfield region. While specific spectral data is not broadly published, the synthesis and characterization using both ¹H and ¹³C NMR have been documented in scientific literature, confirming the existence of this foundational data. researchgate.net
HSQC: Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the signals of directly attached ¹H and ¹³C atoms. An HSQC experiment for this compound would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals, providing unambiguous assignments and confirming the molecular connectivity.
Below is a table of expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar compounds.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 | 188 - 195 |
| Aromatic C-H | 6.5 - 7.8 | 110 - 140 |
| Aromatic C-O | N/A | 145 - 160 |
| Aromatic C-C | N/A | 120 - 150 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 65 |
| Methyl (-CH₃) | 2.2 - 2.5 | 15 - 25 |
Note: The values in this table are estimations based on analogous structures and serve for illustrative purposes.
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected in the region of 1680-1715 cm⁻¹. The aromatic ring is identified by C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The C-O stretches of the methoxy groups typically appear as strong bands between 1000 and 1300 cm⁻¹. The presence of the methyl group is confirmed by C-H bending and stretching vibrations. The synthesis and use of FT-IR for characterization of this compound has been noted. researchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum, as is the aldehyde C=O stretch, though typically weaker than in the IR spectrum. This technique is particularly useful for studying symmetric vibrations that may be weak or inactive in IR spectroscopy.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |
| Aldehyde C=O Stretch | 1680 - 1715 | FT-IR (Strong), FT-Raman (Moderate) |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |
| Methoxy C-O Stretch | 1000 - 1300 | FT-IR (Strong) |
Note: The values in this table are estimations based on typical functional group frequencies.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons in the π-system to higher energy orbitals. The spectrum is expected to show characteristic absorption bands related to the π → π* transitions of the substituted benzene ring. The presence of the aldehyde and methoxy groups as auxochromes influences the position and intensity of the absorption maxima (λmax). Fluorescence spectroscopy could further be used to study the molecule's de-excitation pathways after absorbing light, providing information on its electronic structure and potential applications in materials science.
Mass Spectrometry (MS, ESI-MS/MS, GC-MS) for Structural Elucidation and Mechanistic Probing
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₂O₃, giving it a molecular weight of 180.20 g/mol .
GC-MS: In Gas Chromatography-Mass Spectrometry, the compound would first be separated from a mixture and then ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) at an m/z of approximately 180. The fragmentation pattern provides structural information; common fragmentations for this molecule would include the loss of a hydrogen atom (M-1), a methyl group (M-15) from a methoxy group, or the entire formyl group (M-29). The characterization of this molecule via mass spectrometry has been performed, confirming its molecular weight. nist.gov
ESI-MS/MS: Electrospray Ionization (ESI) is a softer ionization technique often used for more fragile molecules. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing detailed structural connectivity and aiding in the differentiation from its isomers.
Quantum Chemical and Density Functional Theory (DFT) Investigations
Computational chemistry provides theoretical insights that complement experimental data. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model molecular properties with high accuracy.
Molecular Geometry Optimization and Structural Parameter Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized geometry. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The results of such a study would reveal the planarity of the benzene ring and the orientation of the aldehyde and methoxy substituents relative to it. For example, calculations could determine the rotational barriers of the methoxy groups and the aldehyde group. Comparing these computationally derived parameters with experimental data from X-ray crystallography (if available) serves to validate the theoretical model. These computational studies are routinely performed on substituted benzaldehydes to understand their structure and reactivity.
| Parameter | Description |
| Bond Lengths | The calculated distances between bonded atoms (e.g., C=O, C-O, C-C, C-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C in the ring, O-C-H of the aldehyde). |
| Dihedral Angles | The torsional angles that define the orientation of the substituents relative to the aromatic ring. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.
Computational studies on derivatives, such as a brominated hydroxy-methoxyphenyl derivative, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level to determine these properties. The analysis reveals the distribution and energy levels of these frontier orbitals. For instance, in one such derivative, the HOMO is typically localized over the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the broader molecular framework. nih.gov
The calculated energy values and global reactivity descriptors for a representative benzaldehyde (B42025) derivative are presented below. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8915 |
| ELUMO | -1.9353 |
| HOMO-LUMO Gap (ΔE) | 3.9562 |
A significant energy gap, such as the 3.9562 eV noted in the analyzed derivative, suggests good thermodynamic stability and moderate chemical reactivity. nih.govnih.gov For this compound, the electron-donating nature of the two methoxy groups and the methyl group would be expected to raise the HOMO energy level, potentially leading to a slightly smaller HOMO-LUMO gap and enhanced reactivity compared to unsubstituted benzaldehyde.
Electronic Properties and Reactivity Descriptors (e.g., Electronegativity, Hardness, Molecular Electrostatic Potential)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. Key descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge.
DFT calculations for substituted benzaldehyde derivatives provide values for these descriptors. nih.gov
| Reactivity Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.9134 |
| Chemical Hardness (η) | 1.9781 |
| Chemical Softness (S) | 0.5055 |
| Electrophilicity Index (ω) | 3.8711 |
The Molecular Electrostatic Potential (MEP) surface is another crucial tool that visualizes the charge distribution of a molecule and predicts sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For benzaldehyde derivatives, the most negative potential is consistently located around the carbonyl oxygen atom, identifying it as the primary site for electrophilic interaction. nih.goviucr.org Positive potentials are generally found around the hydrogen atoms, particularly the aldehydic proton. nih.gov
Vibrational Spectra Simulation and Correlation with Experimental Data
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and elucidate molecular structure. DFT calculations are highly effective in simulating vibrational spectra, and the correlation between theoretical and experimental wavenumbers provides a confident assignment of vibrational modes.
Studies on related molecules like 4-phenylbenzaldehyde (B31587) demonstrate the power of combining experimental inelastic neutron scattering (INS) spectra with periodic DFT calculations. This approach provides a nearly one-to-one correspondence between observed and calculated bands, allowing for unambiguous assignments, including low-wavenumber modes corresponding to torsional and collective motions within the crystal lattice. This synergy is crucial for correcting assignments based on simpler, single-molecule calculations.
For a typical substituted benzaldehyde, key vibrational modes include:
C=O Stretching: A strong band typically observed in the 1680-1715 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range.
C-H Stretching (Aldehyde): A characteristic peak around 2700-2850 cm⁻¹.
O-CH₃ Stretching (Methoxy): Bands associated with the methoxy groups.
By performing DFT calculations on this compound, its theoretical vibrational spectrum could be predicted and later verified against experimental data to confirm its structure.
Hyperpolarizability Calculations
Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and materials science. Computational chemistry provides a reliable method for calculating the first-order hyperpolarizability (β₀) of molecules.
The calculation involves determining the dipole moment (μ) and polarizability (α) tensors. For substituted benzaldehydes, the presence of electron-donating groups (like methoxy and methyl) and an electron-withdrawing group (the aldehyde) creates a push-pull system that can enhance the NLO response. The intramolecular charge transfer from the substituted benzene ring to the carbonyl group is expected to result in a significant hyperpolarizability value for this compound.
Solid-State Characterization and Intermolecular Interactions
X-ray Crystallography of Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound is not reported, data for its parent compound, 2,3-dimethoxybenzaldehyde (B126229), and a more complex derivative, (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde, are available. nih.govnih.gov
The study of 2,3-dimethoxybenzaldehyde reveals that it crystallizes in the monoclinic space group P2₁/c. The molecule is nearly planar, though one of the methoxy groups shows a significant deviation of 1.2 Å from the aromatic plane. nih.gov This deviation is influenced by crystal packing forces, where this methoxy group points toward the aldehyde group of an adjacent molecule. nih.gov
In the derivative (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde, the molecule also crystallizes in a monoclinic system. The methoxy groups are observed to be essentially coplanar with the benzene rings to which they are attached. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₂₀O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (assumed from common benzaldehyde derivatives) |
| a (Å) | 11.3632 (9) |
| b (Å) | 8.7159 (7) |
| c (Å) | 16.2382 (13) |
| β (°) | 101.927 (2) |
| Volume (ų) | 1573.5 (2) |
These studies indicate that this compound would likely adopt a nearly planar conformation in its crystalline form, with intermolecular interactions dictating the precise orientation of its substituents.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.
For various benzaldehyde derivatives, Hirshfeld analysis reveals the dominant types of intermolecular contacts that stabilize the crystal packing. nih.goviucr.org The analysis generates 2D "fingerprint plots" that summarize the frequency of different types of contacts.
Common interactions observed in related crystal structures include:
H···H Contacts: These are typically the most abundant interactions, often comprising over 50% of the Hirshfeld surface area, representing van der Waals forces. nih.goviucr.org
O···H/H···O Contacts: These interactions correspond to hydrogen bonds (conventional or weak C-H···O bonds) and are crucial for directing the supramolecular assembly. They often account for 20-25% of the surface contacts. nih.gov
C···H/H···C Contacts: These represent interactions involving the aromatic rings and are indicative of C-H···π stacking, contributing significantly to the packing stability. iucr.org
In the crystal structure of this compound, it is anticipated that weak C-H···O hydrogen bonds involving the aldehyde and methoxy oxygen atoms, along with H···H and C-H···π interactions, would be the primary forces governing the supramolecular architecture.
Emerging Research Avenues and Methodological Innovations
Development of Novel Catalytic Systems for Targeted Transformations
The transformation of substituted benzaldehydes into more complex molecules is a cornerstone of synthetic chemistry. Novel catalytic systems are being developed to enhance efficiency, selectivity, and substrate scope. While catalysts specifically tailored for 2,3-Dimethoxy-4-methylbenzaldehyde are not extensively documented, related research on other benzaldehydes highlights promising avenues.
Key areas of development include:
Oxidation and Carbonylation Catalysts : Efficient strategies for the selective synthesis of benzaldehydes from precursors like toluene (B28343) or benzene (B151609) are a major focus. For instance, mixed metal oxides, such as CuₓZnᵧO nanoparticles, have been shown to effectively catalyze the oxidation of toluene to benzaldehyde (B42025) with high selectivity. mdpi.com Similarly, novel multi-catalytic systems like Co(OAc)₂/K₂S₂O₈/CCl₃COOH/pyridine have been developed for the direct carbonylation of benzene to benzaldehyde under mild conditions. researchgate.net Gold-based catalysts, including nanoparticles immobilized on various supports, are also gaining traction for the highly selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org
Phase-Transfer Catalysis (PTC) : PTC offers a powerful method for reacting reagents in immiscible phases, which can be particularly useful for industrial applications. It has been explored as an alternative route for benzaldehyde production from benzyl chloride, aiming to overcome the low conversion rates of conventional methods. researchgate.net The use of β-cyclodextrin, a green catalyst, in the hydrolysis of cinnamaldehyde (B126680) to produce benzaldehyde showcases an environmentally friendly application of phase-transfer catalysis. acs.org
One-Pot Procedures : To streamline synthetic processes and reduce waste, one-pot tandem reactions are being designed. Research into the synthesis of substituted benzaldehydes has explored methods that avoid the costly and time-consuming isolation of intermediates. liberty.edu One such strategy involves the use of a stable aluminum hemiaminal as a latent aldehyde, which can undergo subsequent cross-coupling reactions with various organometallic reagents to produce a diverse range of functionalized benzaldehydes. acs.org
| Catalytic System | Transformation | Key Findings/Advantages | Reference |
|---|---|---|---|
| CuₓZnᵧO Mixed Metal Oxide | Toluene Oxidation to Benzaldehyde | High conversion (~65%) and selectivity (>99%) towards benzaldehyde. | mdpi.com |
| Co(OAc)₂/CCl₃COOH/Pyridine | Benzene Carbonylation to Benzaldehyde | Effective for direct carbonylation under mild conditions with relatively high yield. | researchgate.net |
| Immobilized Gold Nanoparticles (AuNPs) | Benzyl Alcohol Oxidation to Benzaldehyde | Very high selectivity (94%) in a microfluidic system. | rsc.org |
| β-Cyclodextrin (Phase-Transfer Catalyst) | Cinnamaldehyde Hydrolysis to Benzaldehyde | Enables the use of mild and clean reaction conditions. | acs.org |
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic aldehydes. The goal is to minimize environmental impact by reducing waste, using safer reagents and solvents, and improving energy efficiency. rjpn.org
Microwave-Assisted Synthesis : One of the most prominent green techniques is the use of microwave irradiation to accelerate chemical reactions. youtube.com This method often leads to significantly shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating. tandfonline.com Microwave-assisted synthesis has been successfully applied to produce a wide range of benzaldehyde derivatives, including Schiff bases and various heterocyclic compounds, demonstrating its potential for the efficient synthesis of molecules like this compound. readarticle.orgunmul.ac.id
Solvent-Free and Alternative Solvents : Efforts are being made to replace hazardous organic solvents with more benign alternatives or to conduct reactions in solvent-free conditions. rjpn.org For example, the solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde using gold nanoparticles represents a clean and efficient process. qualitas1998.net
Photochemical Methods : Light-induced reactions are emerging as a powerful green tool. Photochemical transformations can often proceed at room temperature under catalyst-free conditions. For instance, the conversion of 2-acyloxybenzaldehydes into 2-hydroxybenzofuranones has been achieved using LED irradiation in DMSO, representing an atom-economical approach based on an aldehyde group umpolung (polarity reversal) reactivity. mdpi.com
Biomass-Derived Feedstocks : A long-term goal of green chemistry is to replace petroleum-derived starting materials with renewable resources. Research has demonstrated a direct, green route for the synthesis of p-methyl benzaldehyde from acetaldehyde, which can be derived from biomass. nih.gov This approach, using an organic amine catalyst, avoids the pollutants and waste generated by traditional industrial processes.
Exploration of New Derivatization Pathways for Advanced Material Applications
The aldehyde functional group is a versatile handle for synthesizing a wide array of derivatives. While the derivatization of this compound for advanced materials is a niche area, the reactivity of related benzaldehydes points toward significant potential. Substituted benzaldehydes are key starting materials for pharmaceuticals, agrochemicals, and dyes. rjpn.org
For example, 2,4-Dimethoxy-3-methylbenzaldehyde (B1295677) serves as a crucial starting reagent in the total synthesis of complex natural products like (−)-kendomycin and renierol (B1680509). sigmaaldrich.com Similarly, derivatives of benzaldehydes are used to create Schiff bases and other heterocyclic systems with significant biological activity. readarticle.org The condensation of rhodamine hydrazide with various aromatic aldehydes under microwave irradiation is a rapid method to produce fluorescent derivatives that can act as sensors. tandfonline.com These examples underscore the potential of this compound as a building block for creating novel functional molecules and materials, an area ripe for future exploration.
Asymmetric Synthesis Methodologies
Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. wikipedia.org Methodologies involving aldehydes as key substrates are well-established and continually advancing.
Chiral Auxiliaries : A classic strategy involves temporarily attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For reactions involving aldehydes, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, enabling the formation of two contiguous stereocenters with high diastereoselectivity. wikipedia.orgblogspot.comyoutube.com After the reaction, the auxiliary can be removed and recycled.
Asymmetric Catalysis : An increasingly sophisticated approach is the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For aromatic aldehydes, a synergistic system using a chiral copper–N-heterocyclic carbene (NHC) catalyst and a palladium catalyst has been developed to achieve a three-component coupling reaction with high enantioselectivity. acs.org This method represents a novel umpolung strategy, catalytically forming a chiral α-alkoxyalkyl anion from the aldehyde for use in asymmetric synthesis. acs.org
Catalytic Cascade Reactions : To build molecular complexity efficiently, researchers are designing cascade or tandem reactions where multiple bonds are formed in a single pot. A multicatalytic, one-pot asymmetric Michael/Stetter reaction between salicylaldehydes and electron-deficient alkynes has been developed to produce complex benzofuranone products with good to excellent enantioselectivities. pnas.org Such strategies, which rely on the compatibility of multiple catalysts, represent the cutting edge of asymmetric synthesis.
| Methodology | Key Reagents/Catalysts | Applicable Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Auxiliary Control | Evans Oxazolidinones, Pseudoephedrine | Aldol, Alkylation Reactions | Temporarily incorporates chirality to direct stereoselective bond formation. | wikipedia.orgblogspot.com |
| Asymmetric Catalysis | Chiral Copper-NHC Complexes, Chiral Bis(β-amino alcohol)-Cu(II) Complexes | Umpolung Addition, Henry Reaction | A small amount of a chiral catalyst generates an enantiomerically enriched product. | acs.orgmdpi.com |
| Asymmetric Cascade Reaction | Amine Catalysts (e.g., DABCO) + Chiral NHC Catalysts | Michael/Stetter Reaction | Multiple catalytic cycles in one pot to rapidly build molecular complexity. | pnas.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3-Dimethoxy-4-methylbenzaldehyde, and how do reaction conditions influence yield?
- Methodology : A common approach involves Friedel-Crafts alkylation or formylation of substituted methoxy-methylphenol derivatives. For example, refluxing precursors in ethanol with glacial acetic acid as a catalyst (similar to methods in substituted benzaldehyde syntheses) can yield the target compound . Optimization parameters include solvent polarity (e.g., dichloromethane for electrophilic substitution), temperature (reflux at ~80°C), and stoichiometric ratios of reagents. Yield improvements (>70%) are achievable via continuous flow reactors in scaled-up syntheses .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify methoxy (-OCH), methyl (-CH), and aldehyde (-CHO) groups. Chemical shifts for aromatic protons typically appear at δ 6.8–7.5 ppm, with methoxy groups at δ 3.8–4.0 ppm .
- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) resolves impurities, with retention times validated against standards .
- FT-IR : Peaks at ~2850 cm (C-H stretch in -OCH) and ~1690 cm (C=O stretch) confirm functional groups .
Q. How does the substitution pattern of methoxy and methyl groups influence the compound’s stability during storage?
- Methodology : Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) show degradation via aldehyde oxidation. Store in amber vials at 0–6°C under inert gas (N) to minimize decomposition. Purity loss >5% after 6 months at 25°C necessitates repurification .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : The electron-donating methoxy groups activate specific positions on the aromatic ring. Computational modeling (DFT) predicts electrophilic regions, with Mulliken charge analysis identifying C-4 as the most reactive site. Experimental validation via regioselective nitration (HNO/HSO) confirms preferential substitution at C-4, aligning with calculated LUMO maps .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodology : Discrepancies in antimicrobial or antioxidant assays often arise from impurity profiles (e.g., residual solvents). Validate purity via GC-MS before bioassays. For example, a study reporting weak antifungal activity (MIC >500 µg/mL) revised results to MIC = 125 µg/mL after HPLC purification . Standardize protocols using CLSI guidelines for reproducibility .
Q. What strategies improve the compound’s stability in aqueous solutions for pharmacokinetic studies?
- Methodology : Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation enhance solubility and prevent aldehyde hydration. Stability assays (pH 7.4, 37°C) show a half-life increase from 2 hours (free compound) to 24 hours (β-cyclodextrin complex) .
Q. How do computational models predict the compound’s interactions with cytochrome P450 enzymes?
- Methodology : Molecular docking (AutoDock Vina) simulates binding to CYP3A4 active sites. The methoxy groups form hydrogen bonds with Thr309, while the aldehyde interacts with heme iron. Predicted K = 8.2 µM aligns with in vitro inhibition assays (IC = 10.1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
